molecular formula C12H16N2O4 B554792 Cbz-L-2,4-diaminobutyric acid CAS No. 62234-40-6

Cbz-L-2,4-diaminobutyric acid

Cat. No. B554792
CAS RN: 62234-40-6
M. Wt: 252.27 g/mol
InChI Key: KXMSCBRTBLPGIN-JTQLQIEISA-N
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Description

Cbz-L-2,4-diaminobutyric acid is a compound with the molecular formula C12H16N2O4 . It is also known as DABA . It is a diamino acid that is butyric acid in which a hydrogen at position 2 and a hydrogen at position 4 are replaced by amino groups .


Synthesis Analysis

The synthesis of Cbz-L-2,4-diaminobutyric acid involves the enzyme L-2,4-diaminobutyrate decarboxylase in Acinetobacter baumannii .


Molecular Structure Analysis

The molecular structure of Cbz-L-2,4-diaminobutyric acid has been analyzed using various spectroscopic techniques. According to a single crystal structure determination, γ-NADA is orthorhombic with space group P212121 and a = 5.3647 (1), b = 8.3652 (2), c = 16.9149 (5) Å, Z = 4, R1 = 3.48%, wR2 = 7.33% (all data). Additionally, γ-NADA is analyzed via Raman, IR, 1H, and 13C NMR spectroscopy .


Chemical Reactions Analysis

The main action of 2,4-diaminobutyric acid is being an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate. When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated .

Scientific Research Applications

  • Neuroscience Research : Cbz-L-2,4-diaminobutyric acid has been explored as an inhibitor of gamma-aminobutyric acid uptake by a synaptosomal fraction from the rat brain. This study found competitive inhibition during short-term exposure and noncompetitive inhibition following prolonged exposure, indicating potential uses in studying neurotransmitter systems (Simon & Martin, 1973).

  • Enzymatic Synthesis : The compound has been utilized in enzymatic methodologies for preparing β-hydroxy-α-amino acid derivatives. This process involves the stereoselective aldol addition reaction of glycine to N-Cbz-amino aldehydes, yielding 3-hydroxy-2,4-diaminobutyric derivatives, useful in the synthesis of non-natural amino acids (Clapés et al., 2012).

  • Bioremediation Studies : Research into the biodegradation of the fungicide Carbendazim has shown the involvement of Cbz-L-2,4-diaminobutyric acid adapted bacterial strains, suggesting potential applications in eco-friendly and sustainable bioremediation methods (Singh et al., 2019).

  • Pharmaceutical and Water Treatment Research : The study of ozonation processes in water treatment, specifically for the degradation of the drug carbamazepine, has involved the use of Cbz-L-2,4-diaminobutyric acid (McDowell et al., 2005).

  • Peptide Mimetics and Medicinal Chemistry : The synthesis of various stereoisomers of Cbz-protected 2,3-methanoleucine, for incorporation into peptidomimetic inhibitors, highlights its relevance in developing therapeutic compounds (Donkor et al., 2000).

  • Study of Advanced Glycation Endproducts : Cbz-L-2,4-diaminobutyric acid has been used in the synthesis of Pentosidine, a biomarker for various health conditions. This application is significant in understanding and potentially treating diabetic complications and age-related diseases (Liu et al., 2011).

  • Toxicity Studies : The compound's role in neurotoxicity has been investigated, particularly regarding its concentration by the liver and potential liver damage leading to secondary brain damage (O'Neal et al., 1968).

Safety And Hazards

When handling Cbz-L-2,4-diaminobutyric acid, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Relevant Papers

One relevant paper on Cbz-L-2,4-diaminobutyric acid reports the activity of a series of L-2,4-diaminobutyric acid (Dab)-rich USCLs with varying N-acyl chain length and charge against Escherichia coli, Staphylococcus aureus, Candida albicans, colon, breast, and lung epithelial cancer cell lines .

properties

IUPAC Name

(2S)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMSCBRTBLPGIN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427044
Record name Cbz-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-L-2,4-diaminobutyric acid

CAS RN

62234-40-6
Record name Cbz-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-Benzyloxycarbonyl-L-2,4-diaminobutyric acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR Leone, K Giza, A Gill, BM Dolinski, W Yang… - … of Pharmacology and …, 2003 - ASPET
Integrin α 4 β 1 plays an important role in inflammatory processes by regulating the migration of lymphocytes into inflamed tissues. Here we evaluated the biochemical, pharmacological, …
Number of citations: 75 jpet.aspetjournals.org

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